molecular formula C19H23ClN2O4S B11624705 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide

Cat. No.: B11624705
M. Wt: 410.9 g/mol
InChI Key: DYOXZECQMGPNGV-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-chlorophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

    4-Chlorophenylamine+4-Methoxybenzenesulfonyl chlorideSulfonamide intermediate\text{4-Chlorophenylamine} + \text{4-Methoxybenzenesulfonyl chloride} \rightarrow \text{Sulfonamide intermediate} 4-Chlorophenylamine+4-Methoxybenzenesulfonyl chloride→Sulfonamide intermediate

  • Acylation: : The sulfonamide intermediate is then reacted with diethylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Sulfonamide intermediate+DiethylacetamideThis compound\text{Sulfonamide intermediate} + \text{Diethylacetamide} \rightarrow \text{this compound} Sulfonamide intermediate+Diethylacetamide→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, providing insights into enzyme function and inhibition mechanisms.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-methoxybenzamide
  • N-(4-Chlorophenyl)-4-methoxybenzamide
  • N-(2-(4-Chlorophenyl)ethyl)-4-methoxybenzamide

Uniqueness

Compared to these similar compounds, 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide is unique due to its diethylacetamide moiety, which enhances its solubility and bioavailability. This structural feature makes it more suitable for certain applications, particularly in medicinal chemistry where drug-like properties are crucial.

Properties

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N,N-diethylacetamide

InChI

InChI=1S/C19H23ClN2O4S/c1-4-21(5-2)19(23)14-22(16-8-6-15(20)7-9-16)27(24,25)18-12-10-17(26-3)11-13-18/h6-13H,4-5,14H2,1-3H3

InChI Key

DYOXZECQMGPNGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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